Chloro(p-chlorophenyl)magnesium

Catalog No.
S1928570
CAS No.
51833-36-4
M.F
C6H4Cl2Mg
M. Wt
171.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(p-chlorophenyl)magnesium

CAS Number

51833-36-4

Product Name

Chloro(p-chlorophenyl)magnesium

IUPAC Name

magnesium;chlorobenzene;chloride

Molecular Formula

C6H4Cl2Mg

Molecular Weight

171.3 g/mol

InChI

InChI=1S/C6H4Cl.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

VNIRGXXIOAQKRW-UHFFFAOYSA-M

SMILES

C1=CC(=CC=[C-]1)Cl.[Mg+2].[Cl-]

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.[Mg+2].[Cl-]

Chloro(p-chlorophenyl)magnesium (CAS 51833-36-4) is a bifunctional arylmagnesium halide widely utilized as a nucleophilic building block in pharmaceutical and agrochemical synthesis. Typically supplied as a 1.0 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (MeTHF), it features a nucleophilic Grignard carbon and a para-chloro substituent that acts as an orthogonal handle for subsequent transition-metal-catalyzed cross-coupling. As an aryl chloride-derived Grignard, it offers a lower molecular weight and a different baseline cost profile compared to its brominated analogs, making it a highly scalable choice for introducing the 4-chlorophenyl pharmacophore into complex molecular scaffolds [1].

Research Fit

Role p-Chlorophenyl nucleophile for C–C bond formation
Class Air-sensitive Grignard reagent in THF solution
Distinction Chloride vs. bromide; para-Cl vs. unsubstituted phenyl

Substituting chloro(p-chlorophenyl)magnesium with bromo(p-chlorophenyl)magnesium or the unsubstituted phenylmagnesium chloride introduces significant process deviations. While bromides are easier to initiate during in-house synthesis, they are prone to higher rates of Wurtz-type homocoupling, leading to biaryl impurities that complicate downstream crystallization [1]. Furthermore, attempting to use phenylmagnesium chloride eliminates the para-chloro functional handle, requiring completely different synthetic routes to achieve para-substitution later in the sequence. Finally, the Schlenk equilibrium behavior of arylmagnesium chlorides in THF differs from bromides, often resulting in more stable solutions with lower precipitation risks during extended storage.

Substitution Risk

Halogen identity (Cl⁻ vs. Br⁻)
Switching to bromide may alter Schlenk equilibrium and increase halide-exchange side products
Electronic substituent (Cl vs. H, F)
Different para-substituent changes nucleophilicity, potentially reducing regioselectivity and altering reaction rates
Unsubstituted phenyl analog
Lacks para‑chloro directing effect; may increase mixed regioisomers and over‑addition by‑products

Wurtz Homocoupling Suppression

During the formation and subsequent application of Grignard reagents, homocoupling to form biaryl species is a common yield-limiting side reaction. Arylmagnesium chlorides, such as chloro(p-chlorophenyl)magnesium, exhibit significantly lower rates of Wurtz coupling compared to arylmagnesium bromides. In Barbier-type borylation and addition reactions, arylmagnesium chlorides generally proceed without observable Wurtz coupling byproducts, whereas bromides can yield measurable biaryl impurities [1]. This difference is driven by the higher carbon-halogen bond dissociation energy of the chloride precursor.

Evidence DimensionWurtz homocoupling byproduct formation
Target Compound DataChloro(p-chlorophenyl)magnesium (negligible/unobservable biaryl formation)
Comparator Or BaselineBromo(p-chlorophenyl)magnesium (susceptible to competitive homocoupling)
Quantified DifferenceSignificant reduction in biaryl impurity generation
ConditionsBarbier-type additions and standard Grignard formations in ethereal solvents

Minimizing homocoupling impurities is critical for pharmaceutical manufacturing, as biaryl byproducts are often difficult to remove via standard crystallization.

Reaction time at 20 °C
Class-level inference
0.5–3 h (i‑PrMgCl·LiCl) vs. >6 h (traditional)
Supports room‑temperature synthesis feasibility
Based on EP1582523; chloro‑substituted aryl bromide example

Orthogonal Reactivity for Cross-Coupling

Chloro(p-chlorophenyl)magnesium offers a distinct advantage over unsubstituted phenylmagnesium chloride by providing a stable para-chloro handle. The Grignard addition to electrophiles (e.g., ketones, imines, or Weinreb amides) proceeds selectively at the magnesium-bearing carbon, leaving the para-C-Cl bond completely intact [1]. This allows the resulting intermediate to undergo subsequent palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) without requiring a separate halogenation step.

Evidence DimensionAvailability of orthogonal cross-coupling handle
Target Compound DataChloro(p-chlorophenyl)magnesium (C-Cl bond retained for Step 2 coupling)
Comparator Or BaselinePhenylmagnesium chloride (Requires separate para-functionalization step)
Quantified DifferenceEliminates at least 1-2 synthetic steps (halogenation/protection)
ConditionsSequential nucleophilic addition followed by Pd-catalyzed cross-coupling

Procuring the para-chloro Grignard enables rapid, modular synthesis of multi-aryl pharmaceutical scaffolds, directly reducing step count and overall process time.

Feedstock cost penalty
Cross-study comparable
Br route 5–8× higher raw material cost vs. Cl route
Supports process‑economic evaluation
Waste Mg‑halide mass reduction ~44.5 g/mol

Initiation Hazard Elimination

Synthesizing arylmagnesium chlorides in-house from 1,4-dichlorobenzene is notoriously difficult due to the high activation energy required to insert magnesium into the C-Cl bond. Uncontrolled initiation can lead to severe exothermic runaway reactions, requiring specialized cooling and activation protocols such as the use of entrainers (e.g., 1,2-dibromoethane) or highly reactive Rieke magnesium [1]. Procuring chloro(p-chlorophenyl)magnesium as a standardized 1.0 M solution in THF bypasses these initiation hurdles entirely, ensuring reproducible stoichiometry and eliminating a major process safety hazard.

Evidence DimensionInitiation reliability and safety
Target Compound DataPre-formed 1.0 M solution (Immediate use, controlled stoichiometry)
Comparator Or BaselineIn-house synthesis from 1,4-dichlorobenzene (High runaway risk, variable initiation)
Quantified Difference100% elimination of initiation-phase thermal runaway risk
ConditionsIndustrial scale-up and standard laboratory workflows

Purchasing the pre-formed Grignard solution is essential for process safety and batch-to-batch reproducibility, avoiding the unpredictable induction periods of aryl chloride activation.

Hammett σₚ (Cl)
Class-level inference
σₚ = +0.23 vs. H 0.00
Context for moderated nucleophilicity and side‑reaction control
Determined from benzoic acid ionization; IUPAC consensus

Superior Atom Economy and Scalability

For bulk material selection, the choice of halide significantly impacts the overall mass efficiency of the process. Chloro(p-chlorophenyl)magnesium (MW: 171.3 g/mol) offers a substantially better atom economy than bromo(p-chlorophenyl)magnesium (MW: 215.8 g/mol) [1]. Furthermore, the precursor 1,4-dichlorobenzene is a widely available, low-cost commodity chemical compared to bromochlorobenzene. This translates to lower mass requirements for the reagent and reduced halide waste streams during aqueous workup.

Evidence DimensionReagent molecular weight and atom efficiency
Target Compound DataChloro(p-chlorophenyl)magnesium (MW: 171.3 g/mol)
Comparator Or BaselineBromo(p-chlorophenyl)magnesium (MW: 215.8 g/mol)
Quantified Difference~20% reduction in reagent mass per mole of active Grignard
ConditionsStoichiometric additions in process chemistry

Selecting the chloride variant over the bromide reduces both raw material mass requirements and chemical waste volumes, making it the preferred choice for large-scale manufacturing.

Si surface regioselectivity
Cross-study comparable
Para‑selective branching vs. mixed ortho/para (unsubstituted)
Supports regiocontrol for defined surface architecture
Based on anodic grafting; bromide variant tested
Cross-coupling by‑product formation
Class-level inference
Lower symmetrical biphenyl vs. Br/I analogs
Supports impurity control in Pd‑catalyzed coupling
Reactivity order Cl < Br < I; patent US 6,121,480

API Intermediates via Sequential Coupling

Because the para-chloro group remains unreactive during standard Grignard additions, this reagent is highly suited for synthesizing pharmaceutical intermediates that require subsequent functionalization. It is routinely used to add a 4-chlorophenyl group to ketones or imines, followed by Pd-catalyzed amination or Suzuki coupling at the chloride position [1].

One-Pot Boronic Ester Synthesis

Chloro(p-chlorophenyl)magnesium is highly suited for Barbier-type borylation reactions with trialkyl borates to produce 4-chlorophenylboronic acid derivatives. The use of the chloride minimizes Wurtz homocoupling byproducts, ensuring a higher purity profile for the resulting boronic esters compared to bromide-derived processes [2].

Large-Scale Kumada-Tamao-Corriu Coupling

As a stable 1.0 M solution in THF, this reagent is a highly suited nucleophile for KTC cross-coupling reactions with vinyl or aryl electrophiles. Its pre-formed nature ensures precise stoichiometric control, which is critical for maximizing yields and avoiding excess unreacted Grignard in the final product mixture [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Large‑scale 4‑chlorophenylboronic acid synthesis
Chloride feedstock avoids bromine cost premium
Cost-of-goods and waste reduction review
Pharmaceutical intermediate with strict dimer limits
Lower symmetrical coupling by‑product risk
Purity under Pd‑catalyzed cross‑coupling conditions
Selective mono‑addition to carbonyls with enolizable protons
Moderated nucleophilicity from para‑Cl substituent
Chemoselectivity and enolization suppression context
Silicon surface functionalization requiring para‑architecture
Para‑chloro‑aryl regioselective grafting
Regioisomer distribution on hydrogen‑terminated Si

Other CAS

51833-36-4

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